Aluminum caprate

Description

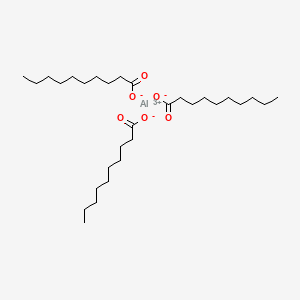

Aluminum caprate is the aluminum salt of capric acid (decanoic acid, C₁₀H₂₀O₂), with the chemical formula Al(C₁₀H₁₉O₂)₃. As a metal carboxylate, it belongs to the family of aluminum fatty acid salts, which are characterized by their amphiphilic nature—combining a hydrophilic aluminum core with hydrophobic alkyl chains.

Properties

CAS No. |

22620-93-5 |

|---|---|

Molecular Formula |

C30H60AlO6 |

Molecular Weight |

540.8 g/mol |

IUPAC Name |

aluminum;decanoate |

InChI |

InChI=1S/3C10H20O2.Al/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |

InChI Key |

XIWPDGOPWQDUPH-UHFFFAOYSA-K |

SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Al+3] |

Canonical SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Al+3] |

Appearance |

Solid powder |

Other CAS No. |

22620-93-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decanoic acid, aluminum salt (3:1); Aluminum caprate; Aluminum tridecanoate; Decanoic acid, aluminum salt; Aluminium decanoate. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of decanoic acid, aluminum salt typically involves the reaction of decanoic acid with an aluminum source, such as aluminum chloride or aluminum hydroxide. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of decanoic acid, aluminum salt can be achieved through large-scale chemical synthesis. This involves the use of high-purity decanoic acid and aluminum compounds, along with advanced reaction vessels and equipment to maintain optimal reaction conditions. The product is then purified through processes such as filtration, crystallization, and drying to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Aluminum caprate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the aluminum salt back to decanoic acid and aluminum metal or other aluminum compounds.

Substitution: The aluminum ion in the compound can be substituted with other metal ions through exchange reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Metal salts like sodium chloride or potassium nitrate can be used to facilitate ion exchange reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids, aldehydes, or ketones.

Reduction: The primary products are decanoic acid and aluminum metal or aluminum hydroxide.

Substitution: The resulting products are new metal salts of decanoic acid.

Scientific Research Applications

Aluminum caprate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of decanoic acid, aluminum salt involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to antimicrobial effects. In industrial applications, its unique chemical properties enable it to function as a catalyst or stabilizer in various chemical processes.

Comparison with Similar Compounds

Key Properties :

- Structure : Three caprate anions coordinate with a central aluminum ion, forming a trivalent complex.

- Applications: Potential uses include pharmaceutical adjuvants (similar to aluminum phosphate ), cosmetic stabilizers, or industrial surfactants.

Comparison with Similar Compounds

Aluminum Palmitate (C₁₆)

Mechanistic Differences :

Aluminum Laurate (C₁₂)

Functional Insights :

Sodium Caprate (C₁₀)

| Property | Aluminum Caprate | Sodium Caprate |

|---|---|---|

| Cation | Trivalent aluminum | Monovalent sodium |

| Solubility | Lower (metal coordination) | High |

| Bioactivity | Sustained release | Rapid absorption enhancement |

Research Findings :

Other Metal Caprates

- Barium Caprate : Used in vulcanization catalysts for rubber, leveraging barium’s ionic radius for stronger coordination .

Key Contrast : Aluminum’s lower toxicity profile makes it preferable for biomedical applications compared to heavy metals like barium.

Caprate Esters (e.g., Ethyl Caprate, Coco-Caprate)

| Property | Aluminum Caprate | Ethyl Caprate |

|---|---|---|

| Chemical Class | Metal salt | Ester |

| Volatility | Non-volatile | High (used in fragrances) |

| Applications | Pharmaceuticals, surfactants | Food flavoring, cosmetics |

Functional Notes: Esters like coco-caprylate/caprate (CCC) are emollients in creams, while aluminum caprate’s ionic nature may stabilize emulsions without altering viscosity .

Research Findings and Data

Surfactant and Aggregation Behavior

Drug Delivery Potential

- Sodium caprate increases mannitol permeability 8.5-fold in Caco-2 monolayers via PLC pathways . Aluminum caprate could mimic this but with delayed kinetics due to slower dissociation.

Thermodynamic Stability

- Medium-chain triglycerides (MCTs) combined with caprate esters improve topical formulation stability . Aluminum caprate’s thermal stability (inferred from aluminum adjuvants ) may enhance shelf-life in vaccines or creams.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.